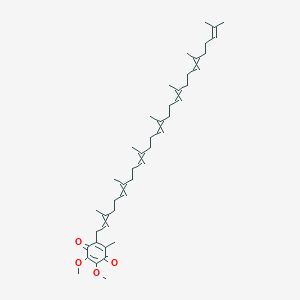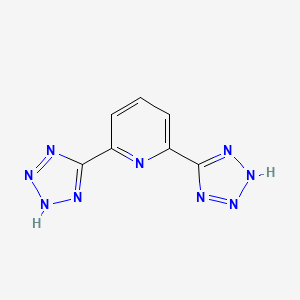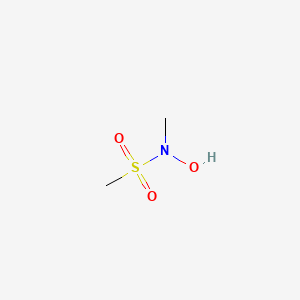![molecular formula C12H10O6 B13979603 2-[(2-Acetyloxyphenyl)methylidene]propanedioic acid CAS No. 7475-02-7](/img/structure/B13979603.png)
2-[(2-Acetyloxyphenyl)methylidene]propanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-Acetyloxyphenyl)methylidene]propanedioic acid is a chemical compound with the molecular formula C12H10O6 and a molecular weight of 250.204 g/mol . It is known for its unique structure, which includes an acetyloxy group attached to a phenyl ring and a propanedioic acid moiety. This compound has various applications in scientific research and industry due to its distinctive chemical properties.
Métodos De Preparación
The synthesis of 2-[(2-Acetyloxyphenyl)methylidene]propanedioic acid typically involves the reaction of benzaldehyde derivatives with malonic acid in the presence of acetic anhydride . The reaction conditions often include the use of a catalyst, such as piperidine, and heating the mixture to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
2-[(2-Acetyloxyphenyl)methylidene]propanedioic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The acetyloxy group can be substituted with other functional groups, such as halogens or amines, through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides or amines. The major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
2-[(2-Acetyloxyphenyl)methylidene]propanedioic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.
Industry: It is used in the production of various chemical products, such as polymers and resins, due to its reactive functional groups.
Mecanismo De Acción
The mechanism of action of 2-[(2-Acetyloxyphenyl)methylidene]propanedioic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparación Con Compuestos Similares
2-[(2-Acetyloxyphenyl)methylidene]propanedioic acid can be compared with similar compounds, such as:
Benzaldehyde derivatives: These compounds share a similar phenyl ring structure but differ in their functional groups.
Malonic acid derivatives: These compounds have a similar propanedioic acid moiety but differ in their substituents.
The uniqueness of this compound lies in its combination of an acetyloxy group and a propanedioic acid moiety, which imparts distinct chemical properties and reactivity.
Propiedades
Número CAS |
7475-02-7 |
|---|---|
Fórmula molecular |
C12H10O6 |
Peso molecular |
250.20 g/mol |
Nombre IUPAC |
2-[(2-acetyloxyphenyl)methylidene]propanedioic acid |
InChI |
InChI=1S/C12H10O6/c1-7(13)18-10-5-3-2-4-8(10)6-9(11(14)15)12(16)17/h2-6H,1H3,(H,14,15)(H,16,17) |
Clave InChI |
KKPBBYXBMUJZFQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=CC=CC=C1C=C(C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[3-Tert-butyl-5-[1-(ethylamino)-2-methyl-1-oxopropan-2-yl]phenyl]boronic acid](/img/structure/B13979532.png)




![Tricyclo[3.3.1.0~2,8~]nona-3,6-diene-9-carbaldehyde](/img/structure/B13979583.png)


![4-[2-(Trifluoromethyl)phenyl]-1h-pyrrole-3-carbonitrile](/img/structure/B13979596.png)




